molecular formula C9H9N3O2 B1631230 Ethyl imidazo[1,2-a]pyrazine-2-carboxylate CAS No. 77112-52-8

Ethyl imidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B1631230
CAS RN: 77112-52-8
M. Wt: 191.19 g/mol
InChI Key: SWABYVXORFBBAT-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H9N3O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to Ethyl imidazo[1,2-a]pyrazine-2-carboxylate, has been well studied in the past decade . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate has been calculated using density functional theory (DFT) and compared with the x-ray diffraction value .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, which are structurally similar to Ethyl imidazo[1,2-a]pyrazine-2-carboxylate, have been the subject of considerable research due to their potential pharmaceutical applications . The chemical reactions involved in their synthesis have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

Ethyl imidazo[1,2-a]pyrazine-2-carboxylate is a solid substance at room temperature . It has a molecular weight of 191.19 .

Scientific Research Applications

“Ethyl imidazo[1,2-a]pyrazine-2-carboxylate” is a chemical compound with the CAS Number: 77112-52-8 . It has a molecular weight of 191.19 . This compound is often used as a versatile scaffold in organic synthesis and drug development .

“Ethyl imidazo[1,2-a]pyrazine-2-carboxylate” is a versatile scaffold in organic synthesis and drug development . Here are some potential applications based on its general use:

  • Organic Synthesis : This compound can be used as a building block in the synthesis of more complex organic compounds . The specific methods and procedures would depend on the target compound being synthesized.

  • Drug Development : Given its versatility, it could be used in the development of new pharmaceuticals . The methods of application would involve various stages of drug development, including discovery, preclinical testing, clinical trials, and manufacturing.

  • Biological Activity Research : The compound’s biological activity could be studied to understand its effects on biological systems . This could involve in vitro and in vivo experiments, with methods and procedures varying based on the specific biological system being studied.

  • Development of Imidazo[1,2-a]pyrazine Derivatives : The compound could be used in the development of imidazo[1,2-a]pyrazine derivatives . This would involve various chemical reactions to modify the structure of the compound and create new derivatives.

  • Reactivity Studies : The reactivity of the compound could be studied to understand its behavior in various chemical reactions . This could involve experiments to determine reaction rates, reaction mechanisms, and the effects of various conditions on the reaction.

  • Pharmaceutical Chemistry : This compound could be used in the design and synthesis of new pharmaceuticals . The specific methods would depend on the target drug molecule and could involve various stages of drug development, including discovery, preclinical testing, clinical trials, and manufacturing .

  • Heterocyclic Chemistry : As a heterocyclic compound, it could be used in the study of heterocyclic chemistry . This could involve studying its reactivity, synthesis of new heterocyclic compounds, and exploring its potential applications .

  • Medicinal Chemistry : In medicinal chemistry, this compound could be used as a scaffold for the development of new therapeutic agents . The methods would involve various stages of drug discovery and development, including target identification, lead optimization, and preclinical testing .

  • Chemical Biology : In chemical biology, this compound could be used to study biological systems . This could involve studying its interactions with biological molecules, its effects on biological systems, and its potential therapeutic applications .

  • Material Science : In material science, this compound could potentially be used in the development of new materials with desired properties . The specific methods would depend on the type of material being developed .

  • Biochemistry : In biochemistry, this compound could be used to study biochemical processes . This could involve studying its interactions with enzymes, its effects on metabolic pathways, and its potential applications in biochemistry .

Future Directions

Imidazo[1,2-a]pyridines, which are structurally similar to Ethyl imidazo[1,2-a]pyrazine-2-carboxylate, have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

ethyl imidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWABYVXORFBBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474342
Record name ethyl imidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl imidazo[1,2-a]pyrazine-2-carboxylate

CAS RN

77112-52-8
Record name ethyl imidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl bromopyruvate (2.15 g, 11.04 mmol) was added to stirred solution of 2-aminopyrazine (1 g, 10.5 mmol) in 1,2-Dimethoxy ethane (10 mL). The reaction mixture was stirred at 20-35° C. for 2 h. The mixture was then filtered to obtain a solid precipitate which was dried well, dissolved in EtOH (10 mL) and refluxed for 2 h. This mixture was concentrated, diluted with aqueous saturated sodium bicarbonate solution, extracted with chloroform. The chloroform layer was washed with water followed by brine solution, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the crude product, which was purified by column chromatography (using 60-120 silica gel and 60% EtOAc in Hexane as eluent) to afford 450 mg of the title compound.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl bromopyruvate (2.153 g, 11.04 mmol) was added to a solution of 3-aminopyrazine (1 g, 10.51 mmol) in DME (10 mL) and the mixture was stirred continuously at 20-35° C. for 2 h. The reaction mixture was filtered and the solid which precipitated out was dried well, dissolved in EtOH (10 mL) and stirred under reflux for 2 h. This reaction mixture was then concentrated under reduced pressure to obtain a crude residue. The residue was diluted with aqueous sodium bicarbonate solution, and extracted with chloroform. The organic layer separated was washed with water and then with brine solution; dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the crude product. The crude product was further purified by column chromatography (using Silica gel 60-120 mesh and 60% EtOAc in Hexane as eluent) to afford 450 mg of the title compound the as a yellow solid.
Quantity
2.153 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

This derivative is obtained according to the technique described in Example 3, stage B, by reacting 2-aminopyrazine and ethyl bromopyruvate. Ethyl imidazo[1,2-a]pyrazine-2-carboxylate (m.p. 179° C., Yld=25%) is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ethyl bromopyruvate (62.9 g) was added to the DME (258 mL) solution of 2-aminopyrazine (24.8 g) at room temperature and stirred for 2.5 h. The reaction mixture was cooled to 0° C. and stirred for 30 min to afford a pale brown precipitate. The precipitate was filtered and washed with Et2O to give pale brown crystals. The suspension of the precipitate (66.1 g) in EtOH (1.29 L) was heated at reflux temperature to turn to clear solution. After refluxing for 2 h, the reaction mixture was concentrated under reduced pressure, then mixed with CHCl3 and saturated NaHCO3aq. The mixture was filtered through a pad of Celite and the separated organic layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with CHCl3-MeOH (99/1˜97/3), and collected fractions were concentrated under reduced pressure followed by recrystallization from CHCl3-Et2O. The titled compound was obtained as pale pink crystals. Yield: 10.9 g, 22%).
Quantity
62.9 g
Type
reactant
Reaction Step One
Name
Quantity
258 mL
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
[Compound]
Name
precipitate
Quantity
66.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.29 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl imidazo[1,2-a]pyrazine-2-carboxylate

Citations

For This Compound
7
Citations
C Sablayrolles, JC Milhavet, E Rechenq… - Journal of medicinal …, 1984 - ACS Publications
A series of imidazo [1, 2-a] pyrazine derivatives was synthesized by condensation of-halogenocarbonylcompounds and aminopyrazines. Various compounds resulted from competitive …
Number of citations: 75 pubs.acs.org
G Turan, L Yurttaş, A Özdemir, ZA Kaplancıklı… - 2016 - earsiv.anadolu.edu.tr
Objective: The imidazopyrazine ring is a biologically active heterocyclic ring. Many hydrazide-hydrazone-possessing compounds have been reported to have interesting bioactivity, …
Number of citations: 0 earsiv.anadolu.edu.tr
G Turan-Zitouni, L YURTTAŞ, A ÖZDEMİR… - CLINICAL AND …, 2016 - avesis.ogu.edu.tr
Objective: The imidazopyrazine ring is a biologically active heterocyclic ring. Many hydrazide-hydrazone-possessing compounds have been reported to have interesting bioactivity, …
Number of citations: 2 avesis.ogu.edu.tr
A Değerlendirilmeleri - 2016 - scholar.archive.org
Objective: The imidazopyrazine ring is a biologically active heterocyclic ring. Many hydrazide–hydrazone-possessing compounds have been reported to have interesting bioactivity, …
Number of citations: 0 scholar.archive.org
BM Johnson, MP Huestis - European Journal of Organic …, 2014 - Wiley Online Library
An efficient reaction manifold for the preparation of C3/C5‐diarylimidazo[1,2‐a]pyrazines through sequential C3 and C5 direct arylation is disclosed. The two distinct palladium catalyst …
G Turan-Zitouni, L Yurttaş, A Özdemir… - Clinical and …, 2016 - dergipark.org.tr
Objective: The imidazopyrazine ring is a biologically active heterocyclic ring. Many hydrazide–hydrazone-possessing compounds have been reported to have interesting bioactivity, …
Number of citations: 3 dergipark.org.tr
C Masquefa, ZA Kaplancıklı, A Özdemir, L Yurttaş… - 2016 - earsiv.anadolu.edu.tr
Amaç: İmidazopirazin halkası biyolojik olarak aktif bir heterosiklik halkadır. Bir dizi hidrazid-hidrazon türevi bileşiğin antibakteryial-antifungal, antikonvülzan, antiinflamatuvar, …
Number of citations: 0 earsiv.anadolu.edu.tr

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